molecular formula C19H14N4O6S2 B2411512 N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 314246-32-7

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2411512
CAS RN: 314246-32-7
M. Wt: 458.46
InChI Key: RFNQANURKRPVAO-UHFFFAOYSA-N
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Description

“N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide” is a sulfonamide compound . It has a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds involves the addition of sulfuric acid cooled to 0°C, 2-methyl-5-phenyloxazole, and a 57% solution of nitric acid . The mixture is then kept at 25°C for 5 hours .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 1,2-oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The unique structure of C19H14N4O6S2 makes it a promising candidate for drug development. Researchers have investigated its potential as an anticonvulsant, antimicrobial, or anticancer agent. The compound’s aromatic character and hydrogen bonding ability contribute to its bioactivity. For instance, the anticonvulsant drug Rufinamide and the broad-spectrum cephalosporin antibiotic Cefatrizine contain a 1,2,3-triazole core similar to C19H14N4O6S2 .

Environmental Remediation and Wastewater Treatment

Functionalized silica nanoparticles containing C19H14N4O6S2 have been investigated for environmental applications. These nanoparticles can adsorb heavy metals, organic pollutants, and dyes from water sources. Their potential in wastewater treatment and environmental remediation is an active area of research .

properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6S2/c1-11-8-18(21-29-11)22-31(27,28)15-5-2-13(3-6-15)20-19(24)17-10-12-9-14(23(25)26)4-7-16(12)30-17/h2-10H,1H3,(H,20,24)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNQANURKRPVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide

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